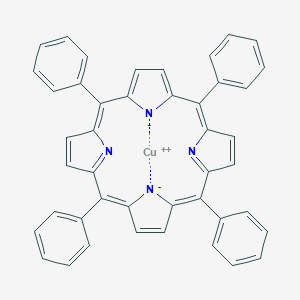

5,10,15,20-Tetraphenyl-21H,23H-porphine copper(II)

Description

Contextual Significance of Metalloporphyrins in Chemical Sciences

Metalloporphyrins are a class of compounds characterized by a central metal atom coordinated to the four nitrogen atoms of a porphyrin ring. ulisboa.pt This porphyrin ring is a large, aromatic macrocycle consisting of four modified pyrrole (B145914) subunits linked at their α-carbon atoms via methine bridges. ulisboa.ptrasayanjournal.co.in These complexes are of immense interest in chemical sciences due to their versatile functions in nature and technology. In biological systems, metalloporphyrins are the active centers for critical processes; for instance, iron-porphyrin units in hemoglobin are responsible for oxygen transport in vertebrates. ulisboa.pt Synthetic metalloporphyrins serve as valuable models for understanding these biological functions and have been recognized as functional mimics of enzymes like cytochrome P-450. researchgate.net Their unique electronic and photophysical properties, stemming from the highly conjugated π-electron system, make them pivotal in areas such as catalysis, photodynamic therapy, and materials science. rasayanjournal.co.inchemimpex.com

Overview of Copper(II) Porphyrin Complexes in Advanced Research

Among the various metalloporphyrins, copper(II) porphyrin complexes have garnered significant attention for their distinct properties and applications. Copper porphyrins are often used as paramagnetic probes in electron paramagnetic resonance (EPR) studies to investigate their interaction with environments like lipid bilayer membranes. acs.org They are generally more favorable for such studies than their iron counterparts because EPR measurements can be conducted over a broader temperature range. acs.org Furthermore, copper porphyrins have demonstrated effectiveness as catalysts in a wide array of organic oxidation reactions, often exhibiting high yields and selectivity. researchgate.net Their stability and unique electrochemical behavior make them suitable for incorporation into advanced materials, including sensors and solar cells. chemimpex.comnih.gov

Scope and Academic Relevance of Copper(II) Tetraphenylporphyrin Studies

Meso-tetraphenylporphyrin (H₂TPP) and its metal complexes, such as Copper(II) Tetraphenylporphyrin (CuTPP), are important synthetic analogues that exhibit the characteristic chemical properties of more complex, naturally occurring porphyrins. ulisboa.pt CuTPP is a subject of extensive academic study due to its well-defined structure and versatile functionality. Research on CuTPP spans numerous disciplines, from fundamental studies of its synthesis and crystal structure to its application in cutting-edge technologies. acs.orgresearchgate.net It is widely utilized in research focusing on catalysis, the development of electrochemical sensors, and as a component in organic light-emitting diodes (OLEDs) and dye-sensitized solar cells. chemimpex.com The study of CuTPP provides valuable insights into electron transfer processes, photocatalysis, and the design of novel materials with tailored optoelectronic properties. rasayanjournal.co.inchemimpex.com

Structure

3D Structure of Parent

Properties

CAS No. |

14172-91-9 |

|---|---|

Molecular Formula |

C44H28CuN4 |

Molecular Weight |

676.3 g/mol |

IUPAC Name |

copper 5,10,15,20-tetraphenylporphyrin-22,24-diide |

InChI |

InChI=1S/C44H28N4.Cu/c1-5-13-29(14-6-1)41-33-21-23-35(45-33)42(30-15-7-2-8-16-30)37-25-27-39(47-37)44(32-19-11-4-12-20-32)40-28-26-38(48-40)43(31-17-9-3-10-18-31)36-24-22-34(41)46-36;/h1-28H;/q-2;+2 |

InChI Key |

RKTYLMNFRDHKIL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=CC=C7)C8=CC=CC=C8)C=C4)C9=CC=CC=C9)[N-]3.[Cu+2] |

Synonyms |

copper tetraphenylporphyrin |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Modifications of Copper Ii Tetraphenylporphyrin

Established Synthetic Pathways for Copper(II) Tetraphenylporphyrin

The synthesis of CuTPP is typically achieved through the metalation of a pre-synthesized tetraphenylporphyrin (H₂TPP) macrocycle. While various methods exist, they can be broadly categorized into macrocycle metalation techniques and subsequent post-synthetic modifications.

The most common approach for synthesizing CuTPP involves the direct insertion of a copper(II) ion into the free-base tetraphenylporphyrin (H₂TPP) ligand. This process, known as metalation, displaces the two inner protons of the porphyrin core.

Several solvent systems and copper sources are effective for this transformation. A widely used method involves refluxing H₂TPP with a copper(II) salt, such as copper(II) acetate (B1210297) monohydrate, in a suitable organic solvent. prepchem.comulisboa.pt Common solvents include N,N-dimethylformamide (DMF), which facilitates the reaction at elevated temperatures, or a mixture of chloroform (B151607) and methanol. prepchem.comulisboa.ptrasayanjournal.co.in The progress of the metalation can be conveniently monitored using UV-Vis spectrophotometry, where the disappearance of the four Q-bands of the free-base porphyrin and the appearance of two new Q-bands signals the formation of the copper complex. ulisboa.pt Completion of the reaction can also be confirmed by the quenching of the free-base porphyrin's fluorescence under UV light, as the copper complex is nonfluorescent. ulisboa.pt

One-pot synthesis strategies have also been developed, which convert the porphyrin precursors—pyrrole (B145914) and an aldehyde—directly to the metalloporphyrin without isolating the intermediate H₂TPP. rasayanjournal.co.in This approach offers a more streamlined process, though yields can be variable. rasayanjournal.co.in Another distinct method is the self-metalation of H₂TPP on a copper surface, such as Cu(111), under ultrahigh vacuum conditions. nih.govacs.org Heating the adsorbed H₂TPP layer to around 400 K triggers a reaction with copper atoms from the substrate to form CuTPP directly on the surface. acs.org

Table 1: Comparison of Selected Metalation Methods for CuTPP Synthesis

| Method | Copper Source | Solvent | Conditions | Reference |

|---|---|---|---|---|

| Standard Reflux | Copper(II) acetate monohydrate | N,N-Dimethylformamide (DMF) | Reflux for ~30 minutes | ulisboa.pt |

| Standard Reflux | Copper(II) acetate monohydrate | Chloroform / Methanol | Reflux for ~30 minutes | prepchem.com |

| Microwave-Assisted | Copper(II) acetate monohydrate | N,N-Dimethylformamide (DMF) | 200 °C for 10 minutes | rsc.org |

| Surface-Mediated | Cu(111) Substrate | Ultrahigh Vacuum (UHV) | Annealing at ~400 K | acs.org |

Post-synthetic modification involves performing chemical reactions directly on the synthesized CuTPP complex to introduce new functional groups. This strategy is valuable because the robust porphyrin macrocycle can withstand a variety of reaction conditions after metalation.

A key example of this approach is the nitration of the porphyrin ring. The β-pyrrolic positions of the macrocycle can be functionalized through electrophilic substitution. For instance, a copper porphyrin complex can be treated with a nitrating agent like copper(II) nitrate in a mixture of chloroform and acetic anhydride to introduce a nitro group onto a β-position of the porphyrin core. researchgate.nettu.ac.th This modification significantly alters the electronic properties of the macrocycle.

Functionalization and Derivatization Strategies

Altering the periphery of the porphyrin ligand is a powerful tool for tuning the properties of CuTPP. Functional groups can be introduced at the meso-phenyl positions, the β-pyrrolic positions, or through isomeric rearrangement of the macrocycle itself.

Attaching substituents to the four phenyl rings at the meso-positions (the carbon bridges between pyrrole rings) is a primary strategy for modulating the electronic properties of the porphyrin. The synthesis of these derivatives typically involves using a substituted benzaldehyde (B42025) in the initial porphyrin-forming condensation reaction with pyrrole. researchgate.net

The electronic nature of these substituents has a profound impact on the redox potentials of the resulting copper porphyrin. nih.gov Studies have shown that introducing electron-withdrawing groups, such as formyl or benzoyl groups, to the meso-phenyl rings makes the porphyrin easier to reduce. nih.govresearchgate.net This effect is dependent on the position of the substituent, with its influence increasing as its proximity to the porphyrin core increases. nih.govresearchgate.net For example, the reduction potential is more significantly affected when a benzoyl group is placed at a meso-position compared to a β-pyrrole position or a para-position on a meso-phenyl ring. nih.gov Conversely, electron-donating groups would have the opposite effect. This tunability is critical for applications in catalysis and materials science. rsc.org

Table 2: Effect of Meso-Substituents on the Redox Potentials of Porphyrins

| Compound | Substituent | Position | First Reduction Potential (V vs. SCE) | Key Finding | Reference |

|---|---|---|---|---|---|

| TPPH₂ | -H | - | -1.09 | Reference compound | nih.gov |

| Porphyrin 6 | -C(O)Ph | meso-phenyl (p-position) | -1.02 | Facilitates reduction compared to TPPH₂ | nih.gov |

| Porphyrin 7 | -C(O)Ph | β-pyrrole | -0.91 | Greater effect than phenyl substitution | nih.gov |

| Cu-complex 8 | -C(O)Ph | β-pyrrole | -0.97 | Metalation slightly diminishes the effect | nih.gov |

Direct functionalization of the β-positions of the pyrrole rings offers another route to modify the porphyrin's core properties. These positions are often targeted for introducing functional groups that can participate in further reactions or directly influence the metal center. tu.ac.th

One effective method begins with the selective bromination of tetraphenylporphyrin using N-bromosuccinimide (NBS) to produce β-monobromo-tetraphenylporphyrin (BrTPP). nih.gov This bromo-derivative serves as a versatile synthon for introducing a wide array of functionalities through palladium-catalyzed carbon-heteroatom bond formation reactions. nih.gov This allows for the synthesis of β-amino, -amido, -oxo, and -mercaptoporphyrins from reactions with amines, amides, alcohols, and thiols, respectively. nih.gov

Another important functional group is the formyl group (-CHO), which can be introduced at a β-position via reactions like the Vilsmeier-Haack reaction on a copper TPP complex. nih.gov The resulting β-formylporphyrins are valuable building blocks, as the aldehyde functionality can undergo various condensation reactions, allowing for the construction of more elaborate porphyrin-based systems. nih.gov

N-confused porphyrins (NCPs) are structural isomers of porphyrins where one of the four pyrrole rings is inverted. cmu.eduacs.org In N-confused tetraphenylporphyrin (NC-TPP), the inverted pyrrole connects to the meso-carbons via its α and β positions, placing its nitrogen atom on the periphery of the macrocycle and a carbon atom in the core. cmu.edu

NC-TPP was first identified as a low-yield byproduct (typically <7.5%) in standard one-flask syntheses of TPP. cmu.edunih.gov Its formation is now understood to be a ubiquitous side reaction under a broad range of acidic condensation conditions. cmu.edunih.gov Research has since focused on optimizing reaction conditions to increase the yield of this unique isomer. The use of methanesulfonic acid as a catalyst, for instance, has been shown to produce NC-TPP in yields as high as 39%. cmu.edu The unique coordination environment of the N-confused macrocycle, with its external nitrogen and internal carbon, leads to distinctive metal complexes, including with copper. acs.org The square-planar copper(II) complex of an N-confused porphyrin can act as an efficient anion binding receptor. acs.org

Nanoparticle Synthesis and Morphological Control of Copper(II) Tetraphenylporphyrin

The fabrication of Copper(II) Tetraphenylporphyrin (CuTPP) into nanoscale structures has opened new avenues for its application in catalysis, photonics, and materials science. The properties of these nanomaterials are intrinsically linked to their size and shape, making the control of these features a critical aspect of their synthesis. Various methods have been developed to produce CuTPP nanoparticles with specific morphologies, primarily leveraging self-assembly and reprecipitation techniques.

Self-assembly is a fundamental process where molecules spontaneously organize into ordered structures. For porphyrins, this is often driven by non-covalent interactions. nih.gov While much research has focused on self-assembly on surfaces to form two-dimensional films, acs.orgunl.eduacs.org similar principles govern the formation of three-dimensional nanoparticles in solution. Methods like acid-base neutralization have been successfully used to induce the self-assembly of similar metalloporphyrins, like Zinc(II) Tetraphenylporphyrin (ZnTPP), into nanoparticles, which can then be used as a template for further nanocomposite growth. nih.gov

A prevalent and effective technique for creating organic nanoparticles, including those of CuTPP, is the reprecipitation method, sometimes referred to as the mixed-solvent method. growingscience.com This approach involves dissolving the compound in a "good" solvent and then rapidly injecting this solution into a "poor" solvent, also known as an anti-solvent. The abrupt change in solvent environment causes the compound to precipitate out of the solution as nanoscale particles. The morphology and size of the resulting nanoparticles can be precisely controlled by manipulating various experimental parameters.

Key parameters that influence the morphology of CuTPP nanoparticles during reprecipitation include:

Solvent System: The choice of the good solvent (e.g., N,N-dimethylformamide, chloroform) and the poor solvent (e.g., water, methanol) is crucial. rasayanjournal.co.inscribd.comulisboa.pt

Concentration: The initial concentration of the CuTPP solution affects the nucleation and growth kinetics of the nanoparticles.

Temperature: Temperature influences both the solubility of CuTPP and the kinetics of the precipitation process.

Stirring Rate: The rate of mixing the two solvents impacts the homogeneity of the final nanoparticle suspension.

Additives: The use of surfactants or polymeric modulators, such as polyacrylic acid, can stabilize the nanoparticles and influence their final shape and size. nih.gov

For instance, CuTPP nanoparticles have been synthesized using a mixed solvent method for catalytic applications. growingscience.com The resulting nanoparticles exhibit distinct characteristics compared to the bulk material, which can enhance their performance in chemical reactions.

The following tables summarize findings from research on the synthesis of CuTPP and related nanoparticles, highlighting the methods and parameters used.

Table 1: Synthesis Methods for Porphyrin-Based Nanoparticles

| Compound | Synthesis Method | Solvents/Reagents | Key Findings | Reference |

|---|---|---|---|---|

| CuTPP | Microwave-assisted | N,N-dimethylformamide (DMF), Water, Copper(II) acetate | Rapid synthesis (10 minutes) at 200˚C. | rsc.org |

| CuTPP | Mixed solvent method | Not specified | Synthesized nanoparticles for catalytic oxidation of alcohols. | growingscience.com |

| ZnTPP | Acid-base neutralization | Not specified | Self-assembly of ZnTPP into nanoparticles. | nih.gov |

Table 2: Morphological Characterization of Copper-Based Nanoparticles

| Nanomaterial | Synthesis Method | Morphology | Size | Characterization Techniques | Reference |

|---|---|---|---|---|---|

| CuO Nanoparticles | Not specified | Nanoparticles (NPs) | Not specified | Not specified | nih.gov |

| Cu₃(PO₄)₂·3H₂O | Not specified | Nanosheets | Not specified | Not specified | nih.gov |

| Copper Nanoparticles | Green Synthesis (Piper retrofractum Vahl extract) | Spherical, aggregated | 2–10 nm | UV-Vis, FT-IR, SEM-EDS, TEM, XRD | nih.gov |

The ability to control the nanoscale morphology of CuTPP is essential for tailoring its functionality. By carefully selecting the synthetic methodology and controlling key process variables, researchers can produce nanoparticles with desired sizes and shapes, thereby optimizing their performance for specific applications.

Advanced Spectroscopic and Electronic Structure Characterization of Copper Ii Tetraphenylporphyrin

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for probing the electronic structure of paramagnetic species like Copper(II) Tetraphenylporphyrin (CuTPP). The interaction of the unpaired electron with the central copper nucleus and the surrounding nitrogen nuclei provides detailed information about the metal-ligand bonding and magnetic properties.

In dimeric or aggregated forms of CuTPP, spin-exchange coupling between the paramagnetic copper centers can occur. This interaction is highly dependent on the distance and orientation between the porphyrin units.

Studies on a dimer of Copper(II) Tetraphenylporphyrin N-oxide, [Cu(tpp-N-O)]₂, revealed ferromagnetic coupling between the two copper(II) ions. nih.govbohrium.com The magnetic susceptibility data for this dimer, measured over a temperature range of 5-300 K, indicated that the ground-spin triplet state is stabilized by 68 cm⁻¹ relative to the singlet state. nih.govbohrium.com The presence of spin-exchange coupling was confirmed by the observation of a ΔMs = 2 transition at g = 4.17 in the X-band EPR spectrum. nih.govbohrium.com

The exchange interaction (J) is a critical parameter for describing the energy separation between the spin states. For the [Cu(tpp-N-O)]₂ dimer, the isotropic exchange interaction parameter, 2J, was determined to be 68 cm⁻¹. nih.govbohrium.com In other studies involving porphyrin dimers linked by metal ions, weak magnetic interactions were observed, evidenced by line broadening in the EPR spectra, which obscured the hyperfine coupling. mdpi.com The large distance between the paramagnetic centers, often around 14 Å, hinders strong J-coupling. mdpi.com

Fluctuations in the spin-exchange interaction, caused by conformational motion of the porphyrin planes, can lead to a line broadening phenomenon known as J-modulation. nih.gov This effect has been studied in detail for symmetric Cu-Cu porphyrin dimers in solution, allowing for the extraction of dynamic information such as the activation energies for rotation. nih.gov

Table 1: Magnetic Interaction Parameters for [Cu(tpp-N-O)]₂ Dimer

| Parameter | Value | Source(s) |

| 2J (Exchange Coupling Constant) | 68 cm⁻¹ | nih.gov, bohrium.com |

| g (isotropic) | 2.01 | nih.gov, bohrium.com |

| Temperature-Independent Paramagnetism | 10⁻⁶ cm³ mol⁻¹ | nih.gov, bohrium.com |

Zero-field splitting (ZFS) arises from the magnetic dipole-dipole interaction between unpaired electrons in a triplet state (S=1) and spin-orbit coupling. In the context of CuTPP dimers, the ZFS parameter, D, provides information about the separation between the Ms = ±1 and Ms = 0 sublevels in the absence of an external magnetic field.

For the dimeric form of Copper(II) Tetraphenylporphyrin N-oxide, the ZFS parameter |D| was determined from EPR measurements. researchgate.net At 293 K, the powdered sample of [Cu(tpp-N-O)]₂ yielded a Ds value of 0.0731 cm⁻¹ (derived from ΔMs = 1 transitions) or 0.0743 cm⁻¹ (derived from the ΔMs = 2 transition). nih.govbohrium.com The main contribution to this ZFS was found to be the anisotropic exchange interaction (Ds(ex) = 0.132 cm⁻¹). nih.govbohrium.com The classification of porphyrinato copper(II) cation radical complexes has been related to the magnitude of their |D| and 2J values, which in turn is connected to the electronic configuration of the porphyrin cation radicals. researchgate.net

Table 2: Zero-Field Splitting Parameters for [Cu(tpp-N-O)]₂ Dimer at 293 K

| Parameter | Value (cm⁻¹) | Method of Derivation | Source(s) |

| Ds | 0.0731 | From ΔMs = 1 lines | nih.gov, bohrium.com |

| Ds | 0.0743 | From ΔMs = 2 line | nih.gov, bohrium.com |

| Ds(ex) (Anisotropic Exchange) | 0.132 | - | nih.gov, bohrium.com |

The EPR spectrum of monomeric CuTPP is characterized by hyperfine coupling of the unpaired electron with the nuclear spin of the copper ion (⁶³,⁶⁵Cu, I = 3/2), which splits the signal into four lines. libretexts.org Further splitting, known as superhyperfine coupling, arises from the interaction with the four equivalent nitrogen nuclei (¹⁴N, I = 1) of the porphyrin core, resulting in a more complex pattern. mdpi.comlibretexts.orgacs.org

In the [Cu(tpp-N-O)]₂ dimer at 4 K, the X-band EPR spectrum is axial and displays hyperfine lines with g∥ = 2.51 and A∥,s = (9.6 ± 0.2) x 10⁻³ cm⁻¹, and g⊥ = 2.11. nih.govbohrium.com The well-resolved superhyperfine coupling with the nitrogen atoms is indicative of the unpaired electron residing in the d(x²-y²) orbital, which has significant overlap with the nitrogen ligand orbitals. mdpi.com However, in some aggregated forms of CuTPP, superhyperfine splitting from nitrogen atoms may not be resolved, suggesting the presence of dipolar broadening. acs.org

Pulse EPR techniques, such as ENDOR and HYSCORE, have been employed to reveal the magnetic interactions between the unpaired electron and the surrounding nuclei in detail. acs.org For a copper(II) complex of N-confused tetraphenylporphyrin, these methods allowed for a detailed analysis of the spin delocalization over the porphyrin macrocycle, which was found to be approximately 11% larger than in CuTPP. acs.org

Table 3: EPR Hyperfine Parameters for Copper Porphyrins

| Compound | Parameter | Value | Temperature | Source(s) |

| [Cu(tpp-N-O)]₂ | g∥ | 2.51 | 4 K | nih.gov, bohrium.com |

| g⊥ | 2.11 | 4 K | nih.gov, bohrium.com | |

| A∥,s | (9.6 ± 0.2) x 10⁻³ cm⁻¹ | 4 K | nih.gov, bohrium.com |

Optical Spectroscopic Investigations

Optical spectroscopic techniques are instrumental in elucidating the excited-state dynamics of CuTPP following photoexcitation.

Femtosecond broadband transient absorption spectroscopy has been used to investigate the excited-state relaxation dynamics of CuTPP after Soret band excitation in various solvents. nih.govpostech.ac.krscispace.comscispace.com These studies have confirmed the significant role of a charge transfer state in the relaxation process. nih.govscispace.comscispace.com

In non-coordinating solvents like benzene, the relaxation pathway involves an ultrashort intersystem crossing (ISC) from the initially excited S₁ state to the T₁ state, with time constants of 0.26 ps, followed by vibrational relaxation in the T₁ state (8.5 ps). postech.ac.kr

In coordinating solvents, the dynamics are more complex due to ligation and the formation of exciplexes.

In pyridine, a fast relaxation of the triplet CuTPP with a time constant of approximately 26.5 ps is observed, highlighting the role of the charge transfer state. nih.govscispace.comscispace.com

In piperidine, the transient absorption at 480 nm shows biexponential behavior with time constants of 300 fs and 27.4 ps. The fast component is attributed to the relaxation of the ground-state CuTPP-piperidine adduct. nih.govscispace.comscispace.com

In O-coordinating solvents like 1,4-dioxane and tetrahydrofuran (THF), a new relaxation channel via the ²[d(z²), d(x²-y²)] state is opened. nih.govscispace.comscispace.com The exciplex formed by ligation with these solvents relaxes much more slowly to the ground state, with lifetimes of approximately 360 ps in 1,4-dioxane and 270 ps in THF. nih.govscispace.comscispace.com

Table 4: Excited State Relaxation Time Constants of CuTPP in Various Solvents

| Solvent | Process | Time Constant (τ) | Source(s) |

| Benzene | S₁ → T₁ ISC | 0.26 ps | postech.ac.kr |

| Vibrational Relaxation in T₁ | 8.5 ps | postech.ac.kr | |

| Pyridine | Triplet State Relaxation | ~26.5 ps | nih.gov, scispace.com, scispace.com |

| Piperidine | Ground-State Adduct Relaxation | ~300 fs | nih.gov, scispace.com, scispace.com |

| Exciplex Relaxation | 27.4 ps | nih.gov, scispace.com, scispace.com | |

| 1,4-Dioxane | ²[d(z²), d(x²-y²)] Exciplex Relaxation | ~360 ps | nih.gov, scispace.com, scispace.com |

| Tetrahydrofuran (THF) | ²[d(z²), d(x²-y²)] Exciplex Relaxation | ~270 ps | nih.gov, scispace.com, scispace.com |

Time-resolved resonance Raman (TR³) spectroscopy provides vibrational information about the transient excited states of CuTPP. Studies on CuTPP and its water-soluble analog, CuIITSPP, have identified transient Raman bands that can be classified into two groups of transient states, designated as CT₁ and CT₂. acs.org

For CuIITSPP in water, transient Raman bands were observed at 1586, 1549, 1536, 1354, 1340, 1233, 1120, 1093, and 1080 cm⁻¹. acs.org These transient peaks are similar to those observed for CuTPP, suggesting the formation of analogous charge-transfer excited states. acs.org The lifetimes of these transient species are typically less than 100 ps. acs.org

In other studies, the (d,d) state of a five-coordinated Cu(II) porphyrin complex has been identified as the main deactivation channel. acs.org For free CuII(TMpy-P4) in a phosphate buffer solution, the transient species, likely the ²T/⁴T(π,π*) manifold, was found to be short-lived with a lifetime of 21 ± 3 ps. acs.org

Table 5: Transient Resonance Raman Frequencies for CuIITSPP in Water

| Wavenumber (cm⁻¹) | Source(s) |

| 1586 | acs.org |

| 1549 | acs.org |

| 1536 | acs.org |

| 1354 | acs.org |

| 1340 | acs.org |

| 1233 | acs.org |

| 1120 | acs.org |

| 1093 | acs.org |

| 1080 | acs.org |

Luminescence Spectroscopy

The luminescence properties of Copper(II) Tetraphenylporphyrin are of significant interest due to the influence of the central paramagnetic copper ion on the porphyrin's excited states. The interaction between the unpaired d-electron of the Cu(II) ion and the porphyrin's excited triplet states leads to the formation of tripmultiplet states, which are crucial to its emission characteristics. rsc.org

For CuTPP, luminescence is observed to originate from the lowest energy tripquartet state. rsc.org While some contexts describe the complex as nonfluorescent, which is useful for confirming its formation from fluorescent free-base porphyrin during synthesis, it does exhibit phosphorescence. ulisboa.ptnih.gov Copper(II) porphyrinates are noted for their high phosphorescence intensity. nih.gov This emission is a result of radiative processes from tripdoublet and tripquartet excited electronic levels that form due to the interaction between the paramagnetic Cu²⁺ cation and the triplet excited states of the porphyrin molecule. mdpi.com

Studies on thin films of CuTPP show weak luminescence in the near-infrared range. mdpi.com The luminescence properties can be temperature-dependent; a strong variation in the phosphorescence lifetime of Cu(II) porphyrinates has been observed with an increase in temperature from 77 K to 298 K. nih.gov The luminescence excitation spectra of CuTPP solid layers feature a Soret band around 400–450 nm and a Q-band in the 500–650 nm range, which correspond closely to their absorption spectra. nih.gov

The table below summarizes the key luminescence spectral features of CuTPP.

| Spectral Band | Wavelength Range (nm) | Associated State |

| Soret Band | 400–450 | Excitation |

| Q-Band | 500–650 | Excitation |

| Emission | Near-Infrared | Phosphorescence |

This table presents the characteristic spectral bands of CuTPP observed in luminescence spectroscopy. nih.gov

X-ray Diffraction Studies of Copper(II) Tetraphenylporphyrin Derivatives

X-ray Diffraction (XRD) is a fundamental technique for determining the solid-state structure of materials. For CuTPP and its derivatives, XRD provides insights into their crystalline nature and molecular packing.

XRD analysis of synthesized CuTPP powder confirms its crystalline structure. rasayanjournal.co.in The diffraction pattern shows distinct peaks, with the most prominent growth identified along the (2 2 1) plane, which is associated with the phenyl rings' conjugation with the pyrrole (B145914) ring structure. rasayanjournal.co.in In contrast, studies on CuTPP derivatives deposited as thin films, such as Copper(II) meso-Tetrafluorenyl Porphyrinate (CuTFP), have shown the layers to be completely amorphous. acs.org Furthermore, XRD has been used to study nanocomposites, such as Cu-TPP functionalized multi-walled carbon nanotubes (f-MWNTs). researchgate.net The XRD pattern of the nanocomposite shows a significant decrease in the intensity of the f-MWNT peak and shifts in the scattering angles of other peaks, indicating a strong electronic interaction between the CuTPP and the carbon nanotubes. researchgate.net

The table below details the XRD peaks identified for a synthesized CuTPP sample.

| 2θ (degrees) | Corresponding Plane |

| ~10-30 | (2 2 1) and others |

This table shows the identified XRD peak range for CuTPP, with the most prominent growth plane indicated. rasayanjournal.co.in

Other Advanced Spectroscopic Techniques for Structural Elucidation

Beyond luminescence and XRD, a suite of other advanced spectroscopic methods provides a deeper understanding of the structural and electronic properties of CuTPP.

Electron Paramagnetic Resonance (EPR) Spectroscopy

As Cu(II) is a paramagnetic species with a single unpaired electron (S=1/2), EPR spectroscopy is an exceptionally powerful tool for probing its electronic structure and coordination environment. libretexts.orgmarquette.edu The EPR spectra of Cu(II) compounds are typically anisotropic and can reveal the coordination geometry. libretexts.org For Cu(II) with a nuclear spin I = 3/2, the hyperfine splitting results in four characteristic lines. libretexts.org

Pulsed EPR techniques, such as Electron Nuclear Double Resonance (ENDOR) and Hyperfine Sublevel Correlation (HYSCORE) spectroscopy, offer even higher resolution. nih.govrsc.org These methods can precisely measure the hyperfine interactions between the unpaired electron and surrounding nuclei (e.g., ¹⁴N, ¹³C), providing detailed information on metal-ligand bonds and spin delocalization. nih.govrsc.org For instance, a combined EPR, ENDOR, and HYSCORE study on the copper(II) complex of an N-confused tetraphenylporphyrin isomer revealed the presence of a strong sigma Cu-C bond and showed that spin delocalization was approximately 11% greater than in standard CuTPP. nih.gov

Photoelectron Spectroscopy (PES)

X-ray Photoelectron Spectroscopy (XPS) and Ultraviolet Photoelectron Spectroscopy (UPS) are used to investigate the electronic structure of CuTPP thin films. rsc.org These techniques provide information on core-level emissions and valence states. rsc.orgresearchgate.net XPS analysis of the Cu 2p, N 1s, and C 1s core levels confirms the chemical composition and the +2 oxidation state of the copper ion. researchgate.net Combined experimental and theoretical studies have shown that, similar to copper phthalocyanine, the lowest ionization energy of CuTPP corresponds to electron ejection from a porphyrin ring orbital rather than from the Cu 3d-based singly occupied molecular orbital. rsc.org

Vibrational Spectroscopy (FTIR and Raman)

Fourier-Transform Infrared (FTIR) and Raman spectroscopy probe the vibrational modes of the molecule, offering a fingerprint of its structure. FTIR spectra of CuTPP show characteristic peaks that confirm the metallation of the porphyrin ligand. rasayanjournal.co.in Key bands include the pyrrole ring breathing mode and various C-C and C-N stretching vibrations. rasayanjournal.co.in

Resonance Raman spectroscopy, particularly with excitation within the Q-band, has been used to study the effects of strong vibronic coupling in CuTPP. aip.org The Duschinsky mixing of normal modes in the excited electronic state was found to have a dominant effect on the Raman excitation profiles. aip.org

The table below lists significant peaks from the FTIR spectrum of CuTPP.

| Wavenumber (cm⁻¹) | Assignment |

| 999.06 | Pyrrole ring breathing mode |

| 1066.56 | Stretching vibrations of C-C and C-N bonds |

| 1340.43 | Vibrational stretching of the half/quarter-ring |

| 1593.09 | Asymmetric vibrational stretching of C=N bond |

| 1631.67, 1662.52 | Asymmetric stretching of C=C vibrational mode |

This table presents characteristic vibrational frequencies and their assignments from the FTIR spectrum of CuTPP. rasayanjournal.co.in

X-ray Absorption Spectroscopy (XAS)

Near-Edge X-ray Absorption Fine Structure (NEXAFS) spectroscopy, a type of XAS, is employed to study the unoccupied electronic structure of CuTPP. By analyzing the C, N, and Cu edges, detailed information about the partial density of states for the conduction band can be obtained. researchgate.net These experimental results show good agreement with predictions from density functional theory (DFT) calculations. researchgate.net

Photophysical Properties and Excited State Dynamics of Copper Ii Tetraphenylporphyrin

Excited State Relaxation Mechanisms

Upon excitation into the intense Soret band (S2 state) or the weaker Q-bands (S1 state), CuTPP undergoes a cascade of relaxation processes. nih.govkaist.ac.kr The entire decay sequence from the initially excited state back to the ground state occurs on a picosecond timescale, highlighting the efficiency of these deactivation channels. researchgate.net The interaction between the porphyrin's π-system and the unpaired d-electron on the copper ion is fundamental to these ultrafast dynamics. nih.gov

Internal conversion (IC) is a key process in the initial relaxation of photoexcited CuTPP. Following excitation to the Soret band (S2 state), the molecule undergoes extremely rapid internal conversion to the lowest singlet excited state (S1). This S2 → S1 transition is exceptionally fast, occurring on a femtosecond timescale. nih.govkaist.ac.kr For instance, studies have reported this internal conversion to be as quick as approximately 68 fs. kaist.ac.kr In the gas phase, the S2-S1 internal conversion in the related free-base tetraphenylporphyrin (H2TPP) is also very rapid, measured at 110 fs. nih.gov The primary quenching mechanism for fluorescence in tetraphenylporphyrins is often internal conversion. rsc.org

Following rapid population of the S1 state, intersystem crossing (ISC) to the triplet manifold occurs with remarkable efficiency. This process, which involves a change in spin multiplicity, is typically slow in organic molecules but is dramatically accelerated in CuTPP. nih.govpaperdigest.org The S1 state is rapidly converted to a triplet state (T1) on a sub-picosecond timescale. kaist.ac.kr This ultrafast ISC is a hallmark of copper porphyrins and is attributed to a unique mechanism that bypasses the need for strong spin-orbit coupling within the porphyrin itself. nih.govmdpi.com

This phenomenon, sometimes termed enhanced intersystem crossing (EISC), is facilitated by the coupling of the porphyrin-based (π,π*) excited states with the unpaired electron on the copper atom. mdpi.comresearchgate.net This interaction creates mixed-spin states (sing-doublets and trip-doublets/quartets) and opens an efficient, spin-allowed route to the triplet state via an intermediate charge-transfer state. nih.govmdpi.com This indirect mechanism allows for an apparent intersystem crossing that is unprecedentedly fast for large organic molecules. nih.gov Studies have shown that crossing to the triplet hypersurface can take approximately 140 fs in water for related copper porphyrins. mdpi.comresearchgate.net

Role of Charge Transfer States

Charge transfer (CT) states are central to the photophysical narrative of CuTPP, acting as key intermediaries that facilitate the rapid relaxation of the excited molecule. kaist.ac.krnih.gov These states involve the redistribution of electron density between the porphyrin ligand and the central copper ion and are highly sensitive to the surrounding environment, particularly the solvent. postech.ac.krnih.gov The energy of these CT states can be modulated by both the solvent and the substituents on the porphyrin ring, thereby directing the excited-state decay pathway. nih.gov

The interaction of photoexcited CuTPP with solvent molecules can lead to the formation of an exciplex—an excited-state complex formed between the porphyrin and a solvent molecule. kaist.ac.kracs.org This process is particularly significant in coordinating solvents. The binding of solvent molecules, such as those containing nitrogen or oxygen atoms, to the central copper ion drastically shortens the lifetime of the excited state by stabilizing quenching states. acs.organl.gov

In N-coordinating solvents like pyridine and piperidine, the formation of an exciplex via ligation of the solvent to the copper center creates a rapid deactivation pathway. postech.ac.krkaist.ac.kr This metal-to-ligand charge transfer state, stabilized by solvent ligation, is believed to be a key factor in the dissipation of excited-state energy. postech.ac.kr For example, the triplet lifetime of CuTPP is significantly shortened in pyridine. kaist.ac.krnih.gov In piperidine, an ultrafast component with a time constant of about 300 fs has been attributed to the relaxation of a pre-formed CuTPP-piperidine adduct in the ground state, representing the intrinsic lifetime of the exciplex. postech.ac.krnih.gov

In O-coordinating solvents such as 1,4-dioxane and tetrahydrofuran (THF), a different relaxation channel becomes available. kaist.ac.krnih.gov Here, the exciplex formation involves a metal-centered d-d excited state, specifically the ²[d(z²), d(x²-y²)] state. postech.ac.krkaist.ac.kr The formation of this exciplex is diffusion-limited and its relaxation to the ground state is considerably slower than the relaxation observed in N-coordinating solvents. kaist.ac.krnih.gov

Influence of Solvent Environment on Photophysical Behavior

The solvent environment exerts a profound influence on the photophysical properties of CuTPP, affecting its absorption spectra, excited-state lifetimes, and relaxation pathways. kaist.ac.krresearchgate.netpdx.edu The interaction between the copper ion and solvent molecules alters the charge density of the porphyrin ring in both its ground and excited states. kaist.ac.krscispace.com

This is evident in the shifts of the Soret absorption band. Compared to its position in a non-coordinating solvent like benzene, the Soret band of CuTPP is red-shifted in N-coordinating solvents (e.g., pyridine, piperidine) and blue-shifted in O-coordinating solvents (e.g., 1,4-dioxane, THF). kaist.ac.krscispace.com The large red-shift observed in piperidine is attributed to the strong nucleophilicity of the solvent, leading to ligation even in the ground state. postech.ac.krkaist.ac.kr

The solvent also dictates the lifetime of the excited states. As detailed below, the relaxation times vary significantly depending on the coordinating nature of the solvent.

Interactive Data Table: Excited State and Exciplex Lifetimes of CuTPP in Various Solvents

| Solvent | Excited State/Process | Lifetime (τ) | Reference |

| Pyridine | Triplet CuTPP Relaxation | ~26.5 ps | postech.ac.krkaist.ac.krnih.gov |

| Piperidine | Intrinsic Exciplex Relaxation | ~300 fs | postech.ac.krkaist.ac.krnih.gov |

| Piperidine | Triplet CuTPP Relaxation | ~27.4 ps | kaist.ac.krnih.gov |

| 1,4-Dioxane | ²[d(z²), d(x²-y²)] Exciplex Relaxation | ~360 ps | postech.ac.krkaist.ac.krnih.gov |

| Tetrahydrofuran (THF) | ²[d(z²), d(x²-y²)] Exciplex Relaxation | ~270 ps | postech.ac.krkaist.ac.krnih.gov |

| Benzene | Triplet CuTPP Relaxation | ~30 ps | kaist.ac.kr |

| Toluene | Emission Lifetime | 30 ns | mdpi.comresearchgate.net |

In non-coordinating solvents like benzene, the triplet lifetime is approximately 30 ps. kaist.ac.kr In N-coordinating solvents, the formation of a charge-transfer exciplex provides a rapid quenching pathway, as seen with the 26.5 ps lifetime in pyridine. postech.ac.krkaist.ac.kr The triplet quenching rate is directly proportional to the concentration of pyridine, confirming the essential role of the fifth coordination to the copper ion. scispace.com In O-coordinating solvents, while the initial triplet lifetime remains around 30 ps, a new, much slower relaxation channel opens via the ²[d(z²), d(x²-y²)] exciplex, with lifetimes of 270 ps in THF and 360 ps in 1,4-dioxane. kaist.ac.krnih.gov These findings underscore the critical role of solvent-porphyrin interactions in directing the flow of energy in photoexcited CuTPP.

Photodynamic Interactions and Energy Transfer Pathways

Upon photoexcitation, Copper(II) Tetraphenylporphyrin (CuTPP) can engage in photodynamic interactions through two primary pathways, commonly referred to as Type I and Type II mechanisms. These pathways are distinguished by the initial reactions of the excited triplet state of the photosensitizer. The Type I pathway involves electron or hydrogen atom transfer reactions between the excited photosensitizer and a substrate molecule, leading to the formation of radical species. The Type II pathway involves the direct energy transfer from the excited photosensitizer to ground-state molecular oxygen (³O₂), resulting in the formation of highly reactive singlet oxygen (¹O₂).

The efficiency and dominant pathway for CuTPP are influenced by several factors, including the surrounding solvent environment, the concentration of oxygen, and the presence of potential electron or hydrogen donors or acceptors. The paramagnetic nature of the Cu(II) center introduces rapid and efficient intersystem crossing from the initially populated singlet excited state to the triplet state manifold, a crucial prerequisite for both Type I and Type II processes.

Singlet Oxygen Generation Mechanisms

The generation of singlet oxygen by CuTPP primarily follows the Type II photodynamic mechanism. This process is initiated by the absorption of a photon by the CuTPP molecule, which elevates it from its ground state (S₀) to an excited singlet state (S₁). Due to the presence of the copper ion, this singlet state undergoes very rapid intersystem crossing (ISC) to a longer-lived triplet state (T₁).

The triplet state CuTPP can then transfer its energy to ground-state molecular oxygen (³O₂), which is naturally in a triplet state. This energy transfer process, governed by the Dexter energy transfer mechanism, results in the de-excitation of CuTPP back to its ground state and the simultaneous excitation of oxygen to its highly reactive singlet state (¹O₂). It has been noted that the efficiency of singlet oxygen generation can be influenced by the specific porphyrin structure and the central metal ion. While many porphyrins are efficient photosensitizers for singlet oxygen production, the quantum yield for CuTPP is reported to be relatively low in comparison to its free-base or other metallated counterparts like zinc(II) tetraphenylporphyrin (ZnTPP). nih.govdcu.ie This reduced efficiency is often attributed to alternative, rapid deactivation pathways of the triplet state that compete with the energy transfer to oxygen.

The quantum yield of singlet oxygen (ΦΔ) is a measure of the efficiency of this process. For comparison, the ΦΔ for the free-base tetraphenylporphyrin (H₂TPP) is significantly higher than that of CuTPP. nih.gov This suggests that the copper center, while promoting intersystem crossing, also provides pathways for non-radiative decay that outcompete the energy transfer to molecular oxygen.

Table 1: Comparative Singlet Oxygen Quantum Yields (ΦΔ)

| Compound | Quantum Yield (ΦΔ) | Solvent | Reference |

|---|---|---|---|

| H₂TPP | 0.55 ± 0.01 | Chloroform (B151607) | nih.gov |

| CuTPP-derivative | Not Detected | DMSO | nih.gov |

Note: The quantum yield for CuTPP itself is often reported as negligible or is not detected under typical experimental conditions, hence a derivative is listed for context.

Photogenerated Radical Species Formation

The formation of photogenerated radical species from CuTPP predominantly occurs through a Type I photodynamic mechanism. This pathway becomes significant, particularly in environments with low oxygen concentration or in the presence of suitable electron or hydrogen donors/acceptors. In the Type I mechanism, the excited triplet state of CuTPP interacts directly with a substrate molecule.

This interaction can involve the transfer of an electron, leading to the formation of a porphyrin radical cation (CuTPP•⁺) and a substrate radical anion, or a porphyrin radical anion (CuTPP•⁻) and a substrate radical cation. The specific outcome depends on the redox properties of both the excited CuTPP and the interacting substrate.

Outer-sphere one-electron oxidation of CuTPP can produce the corresponding π-cation radical. nih.gov The formation and properties of these radical species can be studied using techniques such as transient absorption spectroscopy, which allows for the observation of the short-lived excited and radical states. The electron reorganization energy for CuTPP has been calculated, providing insight into the kinetics of these electron transfer processes. acs.org For instance, the electron reorganization energy for CuTPP is approximately 0.39 eV, which is higher than its hole reorganization energy of 0.25 eV, indicating that hole transport (formation of the radical cation) might be more favorable under certain conditions. acs.org

Table 2: Redox and Electron Transfer Properties of CuTPP

| Property | Value | Method/Conditions | Reference |

|---|---|---|---|

| Electron Reorganization Energy | 0.39 eV | DFT Calculation | acs.org |

| Hole Reorganization Energy | 0.25 eV | DFT Calculation | acs.org |

Catalytic Activity and Mechanistic Investigations of Copper Ii Tetraphenylporphyrin

Homogeneous Catalysis

In homogeneous catalysis, CuTPP is dissolved in the reaction medium, allowing for high accessibility to the active sites. This often leads to high catalytic efficiency under mild reaction conditions.

Copper porphyrins have been identified as effective catalysts for the oxidation of a wide range of organic substrates, demonstrating high yields and selectivity. researchgate.net These reactions often mimic the function of cytochrome P-450 enzymes. researchgate.net For instance, CuTPP nanoparticles have shown remarkable catalytic activity in the oxidation of o-chloro and o-hydroxy benzyl alcohols using molecular oxygen. The nanoparticle form of the catalyst resulted in a significantly higher yield (96.5%) for the oxidation of o-hydroxy benzyl alcohol compared to the bulk CuTPP catalyst (~2%), while maintaining 100% selectivity. growingscience.com

Mechanistic studies of similar copper-catalyzed aerobic oxidations suggest a two-stage process involving catalyst oxidation and substrate oxidation. nih.gov The cycle often involves the copper center mediating the transfer of electrons between the substrate and an oxidant, such as oxygen or hydrogen peroxide. researchgate.netnih.gov The reaction of Cu(II)-porphyrin complexes with various oxidizing agents results in the formation of π-cation radicals, highlighting the electron transfer capabilities of these complexes. nih.gov

| Substrate | Catalyst | Oxidant | Yield (%) | Selectivity (%) |

|---|---|---|---|---|

| o-hydroxy benzyl alcohol | CuTPP Nanoparticles | O₂ | 96.5 | 100 |

| o-hydroxy benzyl alcohol | CuTPP (bulk) | O₂ | ~2 | 100 |

| 2,3,6-trimethylphenol | CuTSPP | H₂O₂ | - | 100 (towards TMBQ) |

The electrochemical reduction of carbon dioxide (CO₂) into valuable fuels and chemical feedstocks is a critical area of research for sustainable energy. nih.gov Copper-based molecular catalysts, including CuTPP, are particularly promising due to copper's unique ability to catalyze the formation of hydrocarbons and other multi-carbon products. tum.deacs.org The catalytic process involves the reduction of the Cu(II) center to a more active Cu(I) or Cu(0) state, which then interacts with CO₂.

The product distribution in CO₂ reduction catalyzed by copper porphyrins is highly dependent on the reaction conditions and the specific structure of the catalyst. Products can range from C1 compounds like carbon monoxide (CO), formic acid (HCOOH), and methane (CH₄) to C2 products like ethylene (C₂H₄). mdpi.com

For example, a copper-based molecular catalyst, CuTPFP, demonstrated high activity for CO₂ reduction to CO, with a Faradaic efficiency (FE) of 76.6%. rsc.org The same system also produced formic acid and hydrogen with FEs of 19.6% and 1.7%, respectively. rsc.org In another study, a molecular copper-porphyrin complex used as a heterogeneous catalyst showed high selectivity for hydrocarbons, achieving partial current densities of 13.2 and 8.4 mA cm⁻² for methane and ethylene, respectively. acs.org The selectivity can be tuned by creating tandem catalyst systems. Coupling a CO-generating catalyst, like an iron porphyrin, with a copper catalyst can enhance the local CO concentration, thereby promoting the formation of C2 products like ethylene. tum.deescholarship.org Utilizing such a tandem system with Cu nanocubes and an Fe-porphyrin resulted in a Faradaic efficiency for C₂H₄ of 36%. escholarship.org

| Catalyst | Potential (V vs. RHE) | Product | Faradaic Efficiency (%) | Partial Current Density (mA cm⁻²) |

|---|---|---|---|---|

| CuTPFP | -2.39 (vs. Fc/Fc+) | CO | 76.6 | - |

| HCOOH | 19.6 | - | ||

| H₂ | 1.7 | - | ||

| Copper(II)-5,10,15,20-tetrakis(2,6-dihydroxyphenyl)porphyrin | -0.976 | Methane (CH₄) | - | 13.2 |

| Ethylene (C₂H₄) | - | 8.4 | ||

| CuTAPP | -1.63 | Methane (CH₄) | 54.8 | 290.5 |

| Cucub/Fe-TBTPP | -1.05 | Ethylene (C₂H₄) | 36 | - |

| Pristine Cucub | -1.05 | Ethylene (C₂H₄) | 19 | - |

Modifying the porphyrin macrocycle is a key strategy for enhancing the catalytic performance of CuTPP in CO₂ reduction. nih.gov The introduction of electron-withdrawing or electron-donating groups at the periphery of the porphyrin ring can tune the electronic properties of the copper center, affecting overpotentials and product selectivity. cambridge.org

For instance, introducing strong electron-withdrawing groups, such as in copper tetra(pentafluorophenyl)porphyrin (CuTPFP), is a preferred strategy to lower the overpotential required for the reduction reaction. rsc.orgcambridge.org Conversely, developing a donor-acceptor structure by linking amino groups to the porphyrin (CuTAPP) can enhance the activity for deep reduction products. This modification donates electrons to the central CuN₄ site, facilitating the CO₂ reduction to methane with a high Faradaic efficiency of 54.8% and a partial current density of 290.5 mA cm⁻². nih.govresearchgate.net The built-in hydroxyl groups in copper(II)-5,10,15,20-tetrakis(2,6-dihydroxyphenyl)porphyrin are credited with its unprecedented catalytic performance in producing hydrocarbons. acs.org Furthermore, creating fused porphyrin frameworks can also significantly enhance catalytic activity by altering the electronic structure and lowering the reduction potential. nih.govchemrxiv.org

Beyond oxidation and CO₂ reduction, copper porphyrins and related copper complexes catalyze a range of other important organic transformations, including cyclopropanation and amination reactions. nih.govnih.gov

Cyclopropanation: Copper catalysts are highly effective in cyclopropanation reactions, typically involving the reaction of an alkene with a diazo compound. nih.govresearchgate.net The mechanism is believed to proceed through a copper-carbene intermediate. nih.gov This methodology has been developed for the enantioselective synthesis of versatile cyclopropylboronates from alkenyl boronates and trifluorodiazoethane, achieving high levels of stereocontrol. nih.gov

Amination: The formation of carbon-nitrogen (C-N) bonds is a fundamental transformation in organic synthesis. Copper complexes are widely used as catalysts for various amination reactions, including the coupling of amines with aryl or alkyl halides (Ullmann-Goldberg reaction) and the amination of C-H bonds and alkenes. nih.govresearchgate.net Copper-catalyzed aminations can proceed through either two-electron or single-electron transfer mechanisms, depending on the substrates, ligands, and oxidants used. nih.gov For example, Cu(II) catalysts have been used for the oxidative amination of vinyl arenes with N-aryl sulfonamides to furnish enamides and allylic amines. nih.gov

Electrochemical Carbon Dioxide Reduction

Heterogeneous Catalysis

A significant drawback of homogeneous catalysis is the difficulty in separating the catalyst from the reaction products. researchgate.net To overcome this, CuTPP and its derivatives can be immobilized on solid supports, creating heterogeneous catalysts. This approach combines the high activity and selectivity of molecular catalysts with the practical advantages of heterogeneous systems, such as easy recovery and reusability. acs.orgmdpi.com

Strategies for immobilization include non-covalent interactions, such as π-π stacking of the porphyrin ring onto carbon-based materials like carbon nanotubes (CNTs), or covalent grafting to a support. cambridge.orgrsc.orgresearchgate.net Immobilizing a copper porphyrin (Cu-TMCPP) on multi-walled carbon nanotubes (MWCNTs) resulted in a catalyst (Cu-TMCPP/CNTs) that suppressed the competing hydrogen evolution reaction and improved selectivity towards hydrocarbons in CO₂ reduction, achieving a total FE of 75.68% (mainly CH₄). rsc.org Similarly, copper complexes have been immobilized on Amberlite resin, which allows for easy removal by filtration and shows potential for decontamination applications. mdpi.com These immobilized systems can also be incorporated into metal-organic frameworks (MOFs), which provide a structured porous environment that can enhance catalytic activity and selectivity for CO₂ conversion. nih.govmdpi.com

Immobilized Copper(II) Tetraphenylporphyrin Systems

The catalytic efficiency and reusability of Copper(II) Tetraphenylporphyrin (CuTPP) can be significantly enhanced by immobilizing the complex onto solid supports. This approach addresses the common drawbacks of homogeneous catalysts, such as difficult separation and recovery from the reaction mixture. researchgate.net Various materials have been explored as supports, leveraging different immobilization strategies to create robust and active heterogeneous catalysts.

One common strategy involves anchoring CuTPP onto porous solids. For instance, ionic metalloporphyrins can be electrostatically interacted with silica (B1680970) surfaces, providing a method to heterogenize the catalyst. researchgate.net Another effective support is titanium dioxide (TiO2), a biocompatible semiconductor material often used in blood-contacting devices. nih.gov CuTPP has been successfully immobilized on TiO2 nanoparticles (TiO2-NPs) through adsorption. nih.gov These CuTPP/TiO2 nanoparticles can then be anchored to the surface of cardiovascular materials using bio-adhesives like polydopamine to form a stable catalytic film. nih.gov

Immobilization can also be achieved through non-covalent interactions. The extended π-conjugated system of the porphyrin macrocycle allows for strong π-π stacking interactions with carbon-based surfaces. tudelft.nl This method is advantageous as it can improve electron transport rates due to the close proximity between the catalyst and the electrode. tudelft.nl The choice of support material is crucial as its functionality, morphology, and conductivity can enhance catalytic efficiency, aid in catalyst regeneration, and simplify product separation. tudelft.nl

The benefits of immobilization extend to various applications. In the context of biomaterials, CuTPP/TiO2-modified surfaces exhibit multi-catalytic activities, promoting the generation of nitric oxide (NO) and the decomposition of reactive oxygen species (ROS), mimicking the function of the natural endothelium. nih.gov This dual-catalytic activity helps in regulating the microenvironment around implanted devices, offering anti-thrombosis and anti-inflammatory properties. nih.gov

Surface-Supported Catalysis

Surface-supported CuTPP catalysts are a key area of research, focusing on the direct interaction between the catalyst and a solid surface, which often plays an active role in the catalytic process. These systems are distinct from simple immobilization, as the surface itself can modify the electronic properties and reactivity of the CuTPP molecule.

A notable example is the in-situ formation of CuTPP on a copper surface. Studies using scanning tunneling microscopy (STM) and photoelectron spectroscopy have shown that 2H-tetraphenylporphyrin (2HTPP) reacts with copper atoms from a Cu(111) substrate to form CuTPP. acs.org This metalation reaction begins at approximately 400 K. The orientation of the resulting CuTPP molecule on the surface is temperature-dependent; at 400 K, the molecule lies flat, but annealing at 450 K causes a tilted orientation. acs.org Further heating to 500 K restores a flat-lying orientation, though with structural changes. acs.org These transformations highlight the dynamic interaction between the catalyst and the support surface.

In another application, CuTPP has been integrated with copper phosphate and reduced graphene oxide (rGO) to create a composite electrocatalyst. researchgate.net Understanding the synergistic interactions between metalloporphyrins and carbon-based materials is crucial for designing advanced composite catalysts. researchgate.net The binding can be covalent or non-covalent, and both modes influence the catalyst's structural characteristics and applications. researchgate.net

Surface catalysis engineering has been applied to cardiovascular materials by creating dual-catalytic films of CuTPP/TiO2 nanoparticles. nih.gov This approach aims to endow the material with biological functions analogous to the natural endothelium. nih.gov The surface-supported catalyst effectively manages the local biological microenvironment by releasing signaling molecules and scavenging harmful species, demonstrating excellent biocompatibility and anti-inflammatory properties. nih.gov

Table 1: Examples of Surface-Supported CuTPP Systems and Their Applications

| Catalyst System | Support/Surface | Method of Preparation | Key Finding/Application | Reference |

|---|---|---|---|---|

| CuTPP | Cu(111) | In-situ metalation of 2HTPP on the copper surface | Demonstrates temperature-dependent orientation and structural changes of the catalyst on the surface. acs.org | acs.org |

| CuTPP/TiO2-NPs | Cardiovascular material surface | Immobilization via polydopamine adhesive | Creates a dual-catalytic surface with NO-generating and ROS-scavenging activities for improved biocompatibility. nih.gov | nih.gov |

| CuTPP/Copper Phosphate/rGO | Electrode surface | Composite formation | Used as an efficient electrocatalyst for sensitive monitoring of biological molecules. researchgate.net | researchgate.net |

Mechanistic Pathways of Catalytic Cycles

The catalytic activity of CuTPP is governed by complex mechanistic pathways involving electron transfer, changes in the copper center's oxidation state, and interactions with the surrounding ligand environment. Understanding these pathways is essential for optimizing catalyst performance and designing new, more efficient systems.

Electron Transfer Processes in Catalysis

Homogeneous electron transfer reactions involving Cu(II)TPP have been studied with various oxidizing agents in acetonitrile. rsc.orgnih.gov These studies confirmed that the oxidation products are π-cation radicals of the Cu(II)-porphyrin complex. rsc.orgnih.gov The rates of these ET reactions can be extremely fast. rsc.orgnih.gov The Marcus cross-relation, a model for outer-sphere electron transfer, has been used to estimate the electron self-exchange rate constants between Cu(II)TPP and its π-cation radical, yielding a value of log(k/M⁻¹s⁻¹) = 9.5 ± 0.5. rsc.orgnih.gov Such large rate constants are characteristic of porphyrin-centered redox reactions, which involve minimal structural reorganization upon electron transfer. nih.gov

In catalytic systems, the ET process can be the rate-determining step. For instance, in some copper-catalyzed aerobic oxidative coupling reactions, the catalytic cycle is composed of two main redox half-reactions. nih.govnih.gov The electron transfer between Cu²⁺ and Cu⁺ in the porphyrin center is a key step that can catalyze reactions like the generation of nitric oxide (NO) from S-nitrosoglutathione (GSNO) or the decomposition of reactive oxygen species (ROS). nih.gov The efficiency of ET is also influenced by the substituents on the porphyrin ring. Strong electron-withdrawing groups, for example, are often preferred in electrochemical reduction reactions as they can lower the required overpotential. rsc.org

Role of Copper Oxidation States

The catalytic versatility of copper-based catalysts, including CuTPP, stems from the accessibility of multiple oxidation states, primarily Cu(I), Cu(II), and Cu(III). mdpi.com The ability of the copper ion to cycle between these states is central to many catalytic transformations, enabling both single- and multi-electron transfer pathways. mdpi.com

In many catalytic cycles, the reaction proceeds through an "oxidase"-type mechanism involving two distinct redox half-reactions. nih.govnih.gov For example, in certain aerobic N-N coupling reactions, the mechanism involves the aerobic oxidation of a Cu(I) catalyst to a Cu(II) species, followed by the Cu(II)-promoted coupling reaction. nih.govnih.gov In such cases, the re-oxidation of Cu(I) by O₂ can be the turnover-limiting step of the entire catalytic cycle. nih.govnih.gov

The initial state of the catalyst is typically Cu(II)TPP. X-ray Photoemission Spectroscopy (XPS) studies confirm the +2 oxidation state of the copper ion in CuTPP films. researchgate.net During a catalytic reaction, this Cu(II) center can be reduced to Cu(I) or oxidized to Cu(III). For instance, in the electrochemical reduction of CO₂, the catalytic cycle for CuTPP is initiated by the reduction of the porphyrin complex. diva-portal.org The interplay between Cu(II) and Cu(I) is also crucial in biological mimicry; the electron transfer between these states within the porphyrin center drives the catalytic generation of NO and scavenging of ROS. nih.gov While less common, the Cu(III) state has also been implicated in certain oxidative catalytic mechanisms. The ability to access these different oxidation states allows the complex to mediate a wide range of redox reactions effectively. mdpi.com

Ligand Field Effects and Coordination Environment

The coordination environment of the central copper atom in the tetraphenylporphyrin macrocycle significantly influences the catalyst's electronic structure and, consequently, its catalytic activity. nih.govmdpi.com This environment is defined by the four nitrogen atoms of the porphyrin ring and any additional axial ligands that may coordinate to the copper center. ulisboa.pt The geometry and electronic properties of this coordination sphere are described by ligand field theory.

Variations in the coordination environment, such as the presence of different donor atoms or coordinated solvent molecules, can play a significant role in catalytic performance. nih.gov The electronic structure of the metal center can be directly influenced by the atoms in the first coordination shell. mdpi.com For example, the redox potential of the Cu(II)/Cu(I) couple, which is critical for many catalytic cycles, is sensitive to the ligand field. In acetonitrile, the Cu²⁺ species must be fully solvated by acetonitrile molecules to possess a sufficiently high redox potential to oxidize Cu(II)TPP. rsc.orgnih.gov The stepwise displacement of acetonitrile by water lowers this potential, inhibiting the reaction. rsc.orgnih.gov

The design of catalysts can involve intentionally modifying the coordination environment to tune reactivity. nih.gov By adjusting the electronic structure of the active site, it is possible to optimize the adsorption strength of reactants and intermediates, thereby lowering energy barriers for the reaction pathway. mdpi.com For instance, in the electrochemical hydrogen evolution reaction, attaching porphyrin derivatives as ligands to gold clusters dramatically enhances catalytic activity. nih.gov This "ligand effect" is attributed to charge migration from the porphyrin to the metal core, demonstrating that the porphyrin itself can act as a functional ligand to modulate the properties of another catalytic center. nih.gov The ability to rationally design the coordination environment provides a powerful pathway for developing more efficient catalysts. nih.gov

Advanced Materials Science and Device Integration of Copper Ii Tetraphenylporphyrin

Integration in Photovoltaic Devices

Copper(II) tetraphenylporphyrin (CuTPP) and its derivatives have been investigated for their potential applications in next-generation solar energy conversion technologies due to their strong absorption in the visible spectrum and their electrochemical properties. Their integration into photovoltaic devices, particularly dye-sensitized solar cells and organic photovoltaics, has been a subject of considerable research.

Dye-Sensitized Solar Cells (DSSCs)

In the architecture of dye-sensitized solar cells, porphyrin-based dyes are highly regarded as photosensitizers owing to their exceptional light-harvesting capabilities. nih.gov While much of the high-performance DSSC research has focused on zinc porphyrins, the principles and findings are relevant to the broader class of metalloporphyrins, including copper complexes. The efficiency of DSSCs is significantly influenced by the interplay between the sensitizing dye and the redox shuttle.

Recent advancements have highlighted the potential of using copper(I/II) complex-based redox shuttles, which can lead to impressive open-circuit voltages (VOC) exceeding 1.0 V. nih.gov However, the power conversion efficiencies (PCEs) of porphyrin-based DSSCs utilizing these copper redox shuttles have often been limited by an insufficient driving force for the dye regeneration process. nih.gov

To address this, molecular engineering of porphyrin dyes is a key strategy. For instance, the introduction of a fluorene moiety with reduced electron-donating properties into a porphyrin structure, as in the novel dye FL1, was designed to ensure a sufficient driving force for dye regeneration with copper(I/II) complexes. nih.gov Under optimized conditions, a DSSC incorporating FL1 with a specific copper(I/II) complex achieved a notable PCE of 8.30% and a VOC of 0.890 V. nih.gov Further enhancements were demonstrated through the investigation of counterion effects, leading to a PCE of 9.06% with a VOC of 0.900 V. nih.gov A significant breakthrough was achieved with co-sensitized DSSCs featuring FL1 and another dye, XY1B, which reached an outstanding PCE of 10.9% while maintaining a high VOC of 0.945 V, setting a new benchmark for porphyrin-based DSSCs with copper(I/II) redox shuttles. nih.gov

| Porphyrin Dye | Redox Shuttle | Co-adsorbent/Co-sensitizer | PCE (%) | VOC (V) | JSC (mA/cm²) | FF | Reference |

| FL1 | [Cu(2MeOby)₂][TFSI]/[Cu(2MeOby)₂][TFSI]₂ | - | 8.30 | 0.890 | - | - | nih.gov |

| FL1 | [Cu(2MeOby)₂][PF₆]/[Cu(2MeOby)₂][PF₆]₂ | - | 9.06 | 0.900 | - | - | nih.gov |

| FL1 | [Cu(tmby)₂][TFSI]/[Cu(tmby)₂][TFSI]₂ | CDCA | 7.75 | - | - | - | nih.gov |

| LG4 | [Cu(tmby)₂][TFSI]/[Cu(tmby)₂][TFSI]₂ | - | 5.77 | - | - | - | nih.gov |

| FL1 and XY1B | Copper(I/II) complex | Co-sensitization | 10.9 | 0.945 | - | - | nih.gov |

Organic Photovoltaics

In the realm of organic photovoltaics (OPVs), metalloporphyrins and metallophthalocyanines are frequently employed as the donor material in heterojunction devices. While copper phthalocyanine (CuPc) is more commonly studied, the fundamental principles of charge generation and transport are applicable to CuTPP. Efficient heterojunction OPVs have been fabricated using copper tetra-methyl phthalocyanine (CuMePc) as the donor and fullerene (C₆₀) as the acceptor, achieving a power conversion efficiency of 2.52%. iphy.ac.cn This represented a significant improvement over the non-substituted CuPc/C₆₀ cell, which had a PCE of 1.34%. iphy.ac.cn The enhancement was attributed to the improved carrier mobility and film morphology resulting from the methyl substitution. iphy.ac.cn

Although specific performance data for OPVs using CuTPP as the primary donor is less prevalent in the cited literature, its properties as a charge-transporting material suggest its potential in such applications. nih.govacs.org The development of perovskite solar cells has also opened new avenues for the use of porphyrin derivatives, including CuTPP, in charge-transporting layers. acs.org

| Donor Material | Acceptor Material | Device Structure | PCE (%) | VOC (V) | JSC (mA/cm²) | FF | Reference |

| CuMePc | C₆₀ | Heterojunction | 2.52 | - | - | - | iphy.ac.cn |

| CuPc | C₆₀ | Heterojunction | 1.34 | - | - | - | iphy.ac.cn |

Molecular Electronics Applications

The unique electronic structure and charge transport properties of Copper(II) tetraphenylporphyrin make it a promising candidate for applications in molecular electronics. Its ability to be deposited as thin films and its semiconducting nature allow for its incorporation into various electronic devices.

Research has focused on the charge carrier transport in solid films of CuTPP and its derivatives. nih.govmdpi.com In layers deposited by resistive thermal evaporation, the mobilities of holes and electrons are on the order of 10⁻⁵ and 10⁻⁶ cm² V⁻¹ s⁻¹, respectively, for charge transport influenced by traps. nih.gov However, under space-charge-limited current (SCLC) conditions in a non-trapping mode, the charge mobility can reach the order of 10⁻³ cm² V⁻¹ s⁻¹. nih.govacs.org These high SCLC mobilities are significant as the operating current ranges in many organic electronic devices fall within the SCLC regime, positioning CuTPP as a promising material for modern optoelectronics. nih.govacs.org

The correlation between the mobility of charge carriers and the distribution of electron density on the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) has been considered, as these orbitals serve as the hopping sites for holes and electrons, respectively. nih.gov

CuTPP has also been incorporated as an emitting dopant in organic light-emitting diodes (OLEDs), where it demonstrates electroluminescence in the near-infrared (IR) range. nih.gov In composite films with materials like poly(N-vinylcarbazole) (PVK) and 2-(4-tert-butylphenyl)-5-(4-biphenylyl)-1,3,4-oxadiazole (PBD), CuTPP can act as an emissive layer. acs.org The electroluminescence emission maximum for CuTPP in such a device has been observed at 786 nm. acs.org

The potential for CuTPP in organic field-effect transistors (OFETs) is also recognized, as porphyrins are a class of organic semiconductors that can be used as the active components in these devices. nih.gov While specific performance data for a CuTPP-based OFET was not detailed in the provided search results, the measured charge carrier mobilities are a key indicator of its suitability for such applications.

| Property | Value | Conditions | Reference |

| Hole Mobility (trap-influenced) | ~10⁻⁵ cm² V⁻¹ s⁻¹ | Resistive thermal evaporation deposited film | nih.gov |

| Electron Mobility (trap-influenced) | ~10⁻⁶ cm² V⁻¹ s⁻¹ | Resistive thermal evaporation deposited film | nih.gov |

| Charge Mobility (SCLC) | ~10⁻³ cm² V⁻¹ s⁻¹ | Non-trapping mode | nih.govacs.org |

| Electroluminescence Peak | 786 nm | In PVK:PBD composite OLED | acs.org |

Chemical Sensor Development

The distinct electrochemical and optical properties of Copper(II) tetraphenylporphyrin have led to its use in the development of various chemical sensors. Its ability to interact with specific analytes makes it a versatile component in sensing platforms.

Electrochemical Sensors for Specific Analytes

CuTPP has been utilized as a key component in the fabrication of electrochemical sensors for the detection of various analytes with high sensitivity and rapid response times. chemicalbook.com Modified electrodes incorporating CuTPP or its derivatives have shown excellent electrocatalytic activity.

One notable application is in the detection of nitrite (NO₂⁻). A glassy carbon electrode modified with a composite of Cu(II) centered porphyrin and TiO₂ nanoparticles demonstrated effective electrochemical sensing of nitrite. researchgate.net The limit of detection for this sensor was found to be 1.41 x 10⁻³ μM, with a catalytic rate constant of 7.46 x 10² M⁻¹ s⁻¹. researchgate.net

Another significant application is the electrochemical sensing of the herbicide glyphosate. A sensor constructed using a copper porphyrin metal-organic framework modified carbon paper exhibited a linear detection range from 0.2 to 120 μmol L⁻¹ with a low detection limit of 0.03 μmol L⁻¹. jiangnan.edu.cn This sensor was successfully applied to the analysis of water and various food samples. jiangnan.edu.cn

Furthermore, CuTPP has been identified as a versatile probe for detecting hydroxylamine and chlorogenic acid. chemicalbook.com While specific performance metrics for these analytes were not detailed in the provided results, the findings highlight the broad applicability of CuTPP in electrochemical sensing.

| Analyte | Sensor Platform | Limit of Detection (LOD) | Linear Range | Reference |

| Nitrite (NO₂⁻) | Cu-porphyrin/TiO₂ modified glassy carbon electrode | 1.41 x 10⁻³ μM | - | researchgate.net |

| Glyphosate | Cu-porphyrin MOF/AuNPs/Carbon paper | 0.03 μmol L⁻¹ | 0.2 - 120 μmol L⁻¹ | jiangnan.edu.cn |

| Hydroxylamine | CuTPP-based electrochemical sensor | - | - | chemicalbook.com |

| Chlorogenic Acid | CuTPP-based electrochemical sensor | - | - | chemicalbook.com |

Gas Sensing Applications

Thin films of CuTPP have been effectively employed in both optical and electrochemical sensors for the detection of volatile organic compounds (VOCs) at room temperature. chemicalbook.com These sensors show a notable response to styrene and xylene. chemicalbook.com

To enhance the sensitivity and performance of gas sensors, CuTPP has been integrated into composite materials. For instance, multi-walled carbon nanotubes (MWNTs) functionalized with metal-tetraphenylporphyrins, including CuTPP, have been used to create sensitive sensors for benzene, toluene, and xylene (BTX) vapors. iaamonline.org The sensing mechanism in these composites involves charge transfer between the VOC molecules and the CuTPP-MWNTs hybrid. The adsorption of the gas molecules can occur at two primary sites: the central copper ion and the conjugated π-electronic system of the porphyrin macrocycle. iaamonline.org The interaction with electron-accepting gases can increase the electrical conductivity of the material, while electron-donating gases can decrease it. iaamonline.org

While the provided results highlight the potential of CuTPP in gas sensing, detailed quantitative performance data such as response and recovery times for specific CuTPP-based sensors were not extensively detailed. However, related studies on other metalloporphyrins provide a framework for understanding their sensing capabilities.

| Analyte(s) | Sensor Material | Sensing Principle | Reference |

| Styrene, Xylene | CuTPP thin film | Optical and Electrochemical | chemicalbook.com |

| Benzene, Toluene, Xylene (BTX) | CuTPP functionalized MWNTs | Chemiresistive | iaamonline.org |

Optical Sensing Mechanisms

The optical sensing capabilities of Copper(II) Tetraphenylporphyrin (CuTPP) are rooted in the modulation of its distinct photophysical properties upon interaction with analytes. Porphyrins are known to be excellent fluorophores with strong absorption and emission in the visible region of the electromagnetic spectrum. researchgate.net The primary mechanisms involved in CuTPP-based optical sensing include fluorescence quenching, shifts in absorption or emission spectra, and colorimetric changes. These changes are often triggered by interactions with metal ions, organic molecules, and other chemical species. researchgate.net

The interaction between the peripheral substituents of the porphyrin ring and the analyte, or axial ligation with the central copper ion, can lead to a rearrangement of the energy levels within the CuTPP molecule. researchgate.net This rearrangement affects the de-excitation pathways of its excited state. For instance, in the presence of an analyte that can accept an electron or energy from the excited CuTPP, non-radiative decay pathways are promoted, leading to a decrease in the fluorescence intensity, a phenomenon known as fluorescence quenching.

Another key mechanism is the formation of a ground-state complex between CuTPP and the analyte. This complexation can alter the electronic structure of the porphyrin, resulting in a shift in the Soret and Q-bands in the UV-Vis absorption spectrum. researchgate.net Such spectral shifts provide a basis for quantitative analysis of the target analyte. In some cases, the interaction is strong enough to induce a visible color change, enabling colorimetric sensing.

While the general principles of porphyrin-based optical sensing are well-established, detailed mechanistic studies specifically on CuTPP are an ongoing area of research. The sensitivity and selectivity of CuTPP-based sensors can be further enhanced by incorporating it into various matrices, such as nanoparticles or polymer films, which can provide a pre-concentration effect for the analyte and modulate the local environment of the porphyrin.

Organic Light-Emitting Diodes (OLEDs)